Aluminum monostearate
Description
Historical Trajectory and Evolution of Academic Interest in Aluminum Monostearate
The scientific intrigue surrounding this compound and its related compounds, the aluminum stearates, has a rich history marked by key discoveries and evolving applications.
Early Discoveries and Patent Applications for Aluminum Stearates
The ability of aluminum soaps to gel oil solutions was recognized as early as the late 19th century. culturalheritage.org However, the specific application of aluminum stearate (B1226849) to modify the properties of materials like paint emerged later. culturalheritage.org An early mention of using "linoleate or oleate (B1233923) of alumina" to prevent the settling of pigments in paint tubes appeared in 1901. culturalheritage.org
A significant milestone in the industrial application of aluminum stearates was a 1920 patent application by Clarence A. Ward, which was granted in 1922. This patent detailed the use of aluminum and zinc stearates to aid in grinding pigments and prevent their separation from the oil vehicle in paints, with aluminum stearate being added at a concentration of 1 to 5% by weight. culturalheritage.org Shortly after, in September 1922, W. A. Collings was issued a patent for a similar process that used aluminum soaps to "jellify" unsaturated mineral oils. culturalheritage.org These early patents laid the groundwork for the commercial use of aluminum stearates.
Development of Understanding in Material Science and Industrial Applications
By the mid-1920s, aluminum stearate was being used in considerable quantities in the paint and varnish industries. culturalheritage.org Its role was multifaceted: it helped suspend pigments to prevent settling, reduced the amount of oil needed to wet the pigment, and increased the body of the paint by forming a gel with the oil. culturalheritage.orgatamanchemicals.com Beyond paints, this compound found use as a drier, thickener, emulsifier, and matting agent in varnishes. atamanchemicals.com Its utility also extended to waterproofing fabrics, ropes, paper, leather, concrete, and stucco, and it was even used as an ingredient in photographic emulsions. atamanchemicals.com
The preparation of this compound typically involves the reaction of aluminum with stearic acid. chemicalbook.com It is a white, wax-like powder that can form gels with turpentine, mineral spirits, and oils. atamanchemicals.com
Shift in Research Focus and Emerging Fields of Study
While early research was heavily focused on its application in coatings and waterproofing, the focus has since broadened. More recent studies have explored its use in more advanced and specialized areas. For instance, research has delved into the use of this compound in the development of adjuvant vaccines, where it is part of a stable water-in-oil emulsion to enhance and prolong the immune response. google.comgoogle.com
A notable emerging field is its application in nanotechnology and advanced materials. For example, aluminum distearate, a related compound, has been used to modify perovskite nanocrystals, enhancing their optical and structural stability. chinesechemsoc.org This suggests a shift towards investigating the fundamental interactions of aluminum stearates at the nanoscale to create novel materials with tailored properties. Research has also systematically examined the influence of the different forms of aluminum stearate (mono-, di-, and tri-stearate) on charge transfer to mitigate triboelectrification in powders, a critical issue in many manufacturing processes. whiterose.ac.uk
Significance of this compound in Contemporary Interdisciplinary Research
This compound continues to be a subject of interest in various research fields due to its versatile properties.
Role in Advanced Materials Science and Engineering
In the realm of advanced materials, this compound is valued for its ability to modify the properties of polymers and other materials. It has been investigated as an additive to improve the thermal stability of chitosan (B1678972) sponges, which are biomaterials with potential applications in tissue engineering. chula.ac.th The addition of this compound was found to reduce physical changes in the sponges when subjected to heat treatment. chula.ac.th
Furthermore, its role as a stabilizer and property-modifier extends to the development of novel composites. For instance, studies have explored its effect on the physicochemical properties of chitosan-based materials, highlighting its potential to create materials with enhanced characteristics. chula.ac.th
Importance in Colloid and Interface Science
Colloid and interface science is a field where this compound's properties are particularly relevant. researchgate.net Its ability to form gels in non-aqueous systems is a key characteristic that has been extensively studied. atamanchemicals.comwikipedia.org It is used as a viscosity-increasing agent in nonaqueous cosmetic and pharmaceutical formulations and as an emulsion stabilizer. chemicalbook.comalfa-chemistry.com
The formation of gels by this compound in various oils and hydrocarbons is a complex process that is central to its applications. atamanchemicals.com Research in this area investigates the structure of these gels and their rheological properties. The interaction between this compound and the liquid medium at the molecular level governs the macroscopic properties of the resulting gel, a topic of ongoing study in colloid science. acs.org The study of such systems is crucial for optimizing formulations in a wide range of products, from pharmaceuticals to lubricants. chemicalbook.comresearchgate.net
Current Research Challenges and Future Methodological Paradigms for this compound Systems
The scientific community continues to grapple with several key challenges in the study and application of this compound. These challenges necessitate a shift towards more advanced and systematic research methodologies to unlock the full potential of these systems.
Current Research Challenges
A primary and persistent challenge is the control over synthesis and stoichiometry . The conventional precipitation method is notoriously difficult to control, often resulting in mixtures of mono-, di-, and tristearates rather than pure this compound. researchgate.netscispace.com The final composition is highly dependent on critical parameters such as reactant molar ratios, temperature, mixing speed, and precipitation rate, making reproducibility a significant issue. researchgate.net This lack of precise control leads to batch-to-batch inconsistency and products with impurities like unreacted fatty acids, which can compromise performance.
Another major area of investigation is the prediction of triboelectric behavior . Aluminum stearates are used as antistatic agents or charge neutralizers in industrial processes, but their selection is often based on trial and error. frontiersin.orgwhiterose.ac.uk The charge transfer mechanism is complex and not fully understood, depending on the specific form of the stearate (mono, di, or tri), the concentration, and the nature of the surface it interacts with. frontiersin.orgwhiterose.ac.uk Recent studies show that coating surfaces with aluminum stearate can, in some cases, increase the static charge level instead of reducing it, highlighting the complexity and the need for a deeper mechanistic understanding. whiterose.ac.uk
The mechanisms of gelation and rheological behavior also present unresolved questions. While it is known that this compound forms gels in non-aqueous liquids through the self-assembly of polymeric micelle structures, the precise prediction of gel strength, stability, and flow properties remains a significant hurdle. mdpi.com Contradictory data on its solubility in various organic solvents further complicates the development of predictable formulation strategies.
Finally, the characterization of this compound within complex systems is a formidable challenge. This includes its role in stabilizing nanoparticle dispersions or its interaction within polymer composites. For instance, studies on titania nanoparticles coated with "aluminum stearate" have shown that the stearate distribution between the titania surface and alumina (B75360) patches is sensitive to environmental factors like humidity, which in turn affects the material's properties. researchgate.netacs.org The lack of standardized characterization protocols hinders direct comparison between studies. rsc.org
Interactive Table: Key Research Challenges in this compound Systems
| Research Area | Specific Challenge | Impact on Application | Key References |
|---|---|---|---|
| Synthesis | Lack of precise stoichiometric control; empirical nature of precipitation methods. | Inconsistent product quality, variable performance as gelling or thickening agent. | researchgate.netscispace.com |
| Triboelectrification | Unpredictable charge mitigation; selection based on trial-and-error. | Inefficient static control in powder handling and processing. | frontiersin.orgwhiterose.ac.uk |
| Gelation & Rheology | Incomplete understanding of self-assembly and gel network formation. | Difficulty in designing oleogels and suspensions with specific, stable flow properties. | mdpi.com |
| Characterization | Difficulty in analyzing composition and interactions within complex matrices (e.g., composites, nanoparticles). | Challenges in quality control and understanding structure-property relationships. | researchgate.netacs.orgrsc.org |
Future Methodological Paradigms
To address these challenges, research is shifting towards more sophisticated and integrated methodological paradigms.
A key future direction lies in advanced synthesis and processing techniques . To move beyond the empirical nature of precipitation, researchers are exploring mechanochemical approaches like the dry blending of aluminum distearate and stearic acid at controlled temperatures below the acid's melting point. google.com This solvent-free method offers better stoichiometric control and yields a more uniform, free-flowing powder. Future paradigms may also include the use of continuous flow reactors for more consistent and scalable production.
Computational modeling and simulation are becoming indispensable tools. Methodologies like Density Functional Theory (DFT) and molecular dynamics simulations are being employed to provide insights that are difficult to obtain experimentally. researchgate.net These computational approaches can be used to predict the electronic structure and charge transfer properties to understand triboelectrification, elucidate the self-assembly mechanisms of gel formation at a molecular level, and model the interactions between aluminum stearate and other components in a composite material. researchgate.netec-lyon.fr
The paradigm for characterization is moving towards a multi-technique, correlative approach. This involves combining various analytical methods to build a comprehensive picture of the material system. High-performance rheometers are essential for detailed analysis of complex flow behaviors like thixotropy and yield stress. mdpi-res.comwindows.net These are coupled with advanced spectroscopic and microscopic techniques—such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS), and Scanning Electron Microscopy (SEM)—to link macroscopic properties to the underlying molecular structure and morphology. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) remain crucial for analyzing thermal transitions and crystalline structures. researchgate.netmdpi.com
Finally, there is a push towards systematic and standardized experimental investigation . Instead of ad-hoc testing, researchers are developing custom tribocharging rigs and standardized protocols to systematically investigate the factors influencing static charge mitigation. frontiersin.orgwhiterose.ac.uk This approach allows for the generation of more reliable and comparable data, which is essential for building predictive models and moving away from a trial-and-error approach to formulation. frontiersin.org This includes developing standardized methods for resolving fundamental property data, such as solubility in different solvents.
Interactive Table: Future Methodological Paradigms
| Methodological Paradigm | Description | Challenge Addressed | Key References |
|---|---|---|---|
| Advanced Synthesis | Mechanochemical methods (e.g., dry blending) and continuous flow processes for improved control. | Synthesis & Stoichiometric Control | google.com |
| Computational Modeling | Use of Density Functional Theory (DFT) and Molecular Dynamics (MD) to simulate molecular interactions. | Triboelectrification, Gelation Mechanisms, Composite Interactions | researchgate.netec-lyon.fr |
| Advanced Characterization | Correlative use of rheometry, spectroscopy (FTIR, XPS), microscopy (SEM, AFM), and thermal analysis (DSC). | Characterization in Complex Systems, Gelation & Rheology | researchgate.netacs.orgmdpi-res.comwindows.net |
| Systematic Investigation | Development of standardized testing rigs and protocols to replace trial-and-error experiments. | Triboelectrification, Inconsistent Property Data | frontiersin.orgwhiterose.ac.uk |
Structure
2D Structure
Properties
InChI |
InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPZNTLJVJGRCI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al].O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39AlO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048697 | |
| Record name | Aluminum monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
7047-84-9 | |
| Record name | Aluminum monostearate [JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium monostearate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01375 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aluminum, dihydroxy(octadecanoato-.kappa.O)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum monostearate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroxyaluminium stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Mechanistic Pathways of Aluminum Monostearate Formation
Elucidation of Synthetic Routes and Reaction Mechanisms
The production of aluminum stearates, including the monostearate, primarily relies on precipitation methods from aqueous solutions. aluminium-stearate.comatamanchemicals.com These routes can be tailored by selecting specific reactants and controlling their stoichiometric ratios to favor the formation of the desired stearate (B1226849) species.
Precipitation is the most common industrial method for synthesizing aluminum stearate. aluminium-stearate.comsakhainternational.com This typically involves the reaction of an aluminum salt with a stearate salt in an aqueous medium.
A prevalent two-step precipitation route involves:
Saponification: Stearic acid is first saponified by reacting it with an alkali such as sodium hydroxide (B78521) (NaOH) to form a water-soluble soap, sodium stearate. scispace.comresearchgate.net This reaction is typically performed at an elevated temperature, for instance, 55°C. scispace.comresearchgate.net CH₃(CH₂)₁₆COOH + NaOH → CH₃(CH₂)₁₆COONa + H₂O
Precipitation: The resulting sodium stearate solution is then reacted with a solution of an aluminum salt, such as aluminum chloride (AlCl₃) or aluminum sulfate (B86663). google.com This double displacement reaction causes the precipitation of aluminum stearate. The manufacturing of aluminum tristearate, for example, uses 3 moles of sodium stearate for each mole of aluminum salt. google.com
An alternative synthetic pathway to specifically target aluminum monostearate involves the preparation of a basic aluminum chloride precursor, aluminum dihydroxychloride (Al(OH)₂Cl). stackexchange.comechemi.com This precursor is then reacted with a stoichiometric amount of sodium stearate (formed from stearic acid and sodium hydroxide) in water, heated until the product precipitates. stackexchange.comechemi.com The final product, with the formula Al(OH)₂(C₁₇H₃₅COO), is then washed to remove chloride ions and extracted to eliminate any unreacted free stearic acid. stackexchange.com
A patented procedure for preparing pure this compound specifies reacting pure stearic acid, alum (an aluminum potassium sulfate salt), and an alkali metal hydroxide in a molar ratio of 1:1:3-4 in a dilute aqueous solution. google.com
The composition, purity, and physical properties of the final aluminum stearate product are critically dependent on several reaction parameters. The manufacture of mono-, di-, and tristearate aluminum soaps is largely empirical, with key parameters including the quantity of NaOH used for saponification, reaction temperatures, and mixing and precipitation speeds. scispace.comresearchgate.net
Molar Ratios: The stoichiometry of the reactants is paramount. In the saponification-precipitation route, the molar ratio of stearic acid to sodium hydroxide significantly impacts the final product. Research has shown that a 1:1.5 ratio of stearic acid to alkali is the most favorable for minimizing the content of unreacted free fatty acids and maximizing the aluminum content in the soap. scispace.comresearchgate.net Deviations from this optimal ratio result in a less pure product with higher levels of free fatty acids. scispace.com
Table 1: Effect of Stearic Acid (SA) to NaOH Molar Ratio on Product Characteristics
| SA/NaOH Molar Ratio | Free Fatty Acid Content (%) | Aluminum Content (%) |
|---|---|---|
| 1:1.2 | 15.86 | Not Specified |
| 1:1.4 | 7.60 | Not Specified |
| 1:1.5 | 4.41 | 1.91 |
Data sourced from references scispace.com.
Temperature: Reaction temperature control is crucial. Saponification is often conducted at around 55°C, while the subsequent precipitation or direct reaction may occur at higher temperatures, such as 60-80°C or 78-87°C. scispace.comresearchgate.netgoogle.com In a one-step fusion method performed in a kneader, the temperature is controlled between 80-100°C. patsnap.com
pH: The pH of the reaction medium is another key factor. For the reaction of stearic acid with aluminum salts, a pH range of 8–10 is often maintained. A final neutralization step to a pH of approximately 7 may also be performed. google.com
Purity of Reactants: The quality of the starting materials directly affects the purity of the aluminum stearate. Using high-quality stearic acid (e.g., with an octadecane (B175841) content over 40%) and high-purity aluminum sources (e.g., >95%) is recommended. patsnap.com Commercial stearic acid is often a mixture of fatty acids, which can lead to the inclusion of impurities like aluminum palmitate in the final product. atamanchemicals.com
The selective formation of aluminum mono-, di-, or tristearate is challenging, and commercial products are typically mixtures. scispace.comresearchgate.net The final composition is dictated by the reaction stoichiometry and conditions.
This compound (Al(OH)₂(C₁₈H₃₅O₂)): Formation is favored by using an aluminum source with two available hydroxyl groups, such as pre-formed aluminum dihydroxychloride (Al(OH)₂Cl), and reacting it with one mole of a stearate salt. stackexchange.comechemi.com
Aluminum Distearate (Al(OH)(C₁₈H₃₅O₂)₂): This is the most commonly used grade of aluminum stearate. scispace.com Its synthesis involves reacting an aluminum salt with two moles of a stearate salt. For instance, the reaction can be represented as: AlCl₃ + 2Na(stearate) + NaOH → (HO)Al(stearate)₂ + 3NaCl. google.com
Aluminum Tristearate (Al(C₁₈H₃₅O₂)₃): This species is formed when all three coordination sites on the aluminum ion are substituted with stearate anions. This is typically achieved by reacting an aluminum salt with three moles of a stearate salt. google.com Direct reaction between aluminum hydroxide and stearic acid is also likely to yield the tristearate. stackexchange.com
A key structural difference is that aluminum mono- and distearate contain hydroxyl (-OH) groups, whereas the tristearate does not. whiterose.ac.ukfrontiersin.org This makes aluminum tristearate chemically distinct and more ionic in character compared to the other two forms. whiterose.ac.ukfrontiersin.org
Control of Particle Morphology and Polymorphism in this compound Synthesis
The physical form of this compound, including its particle size, shape, and crystalline structure (polymorphism), is critical for its application but is less extensively documented than its chemical synthesis.
Control over particle morphology, such as size uniformity and shape, is a known challenge in particle synthesis. google.com For aluminum stearates, the drying step following precipitation is a critical stage where undesirable grainy material can form, particularly in the production of aluminum tristearate. google.com In composite systems, such as those blending chitosan (B1678972) with this compound, parameters like mixing time and component concentration have been shown to influence the size of the dispersed particles. scientific.netsu.ac.th
Green Chemistry Principles in this compound Synthesis Research
The application of green chemistry principles to the synthesis of this compound is not a primary focus in the available literature. However, an analysis of existing methods reveals several aspects relevant to environmental and efficiency considerations.
The predominant precipitation methods are often conducted in water, which is a benign and environmentally friendly solvent. scispace.comstackexchange.comgoogle.com This aligns with the green chemistry principle of using safer solvents.
Conversely, some described synthesis methods utilize solvents like anhydrous pyridine (B92270) to form a pyridine complex, which is then removed under vacuum. aluminium-stearate.comatamanchemicals.com Pyridine is a hazardous substance, and its use runs counter to green chemistry goals. Developing solvent-free methods or substituting safer solvents would be a key area for green synthesis research.
The development of one-step synthesis processes, such as reacting components in a kneader, can be considered a step towards a greener process. patsnap.com Such methods can improve efficiency by eliminating intermediate isolation and purification steps, potentially reducing energy consumption and waste generation. The use of relatively benign catalysts like hydrogen peroxide or ammonia (B1221849) water also aligns with green chemistry principles. patsnap.com
Advanced Characterization Methodologies for Aluminum Monostearate Systems
Spectroscopic Techniques for Structural and Compositional Elucidation
Spectroscopy is a cornerstone in the analysis of aluminum monostearate, providing detailed insights into its molecular framework and functional groups.
FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound and confirming the coordination of the stearate (B1226849) ligand to the aluminum center. The key spectral event is the conversion of the carboxylic acid of stearic acid to a carboxylate salt. The spectrum of stearic acid shows a characteristic carbonyl (C=O) stretching band of the carboxylic acid group around 1700 cm⁻¹. Upon formation of this compound, this band disappears and is replaced by two distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻).
The positions of these carboxylate bands provide information about the coordination mode between the aluminum and the stearate ligand. Research on related metal carboxylates indicates that the separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies can help distinguish between monodentate, bidentate, and bridging coordination structures.
Table 1: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
| ~3690 cm⁻¹ | O-H stretch | Al-OH | Indicates the presence of hydroxyl groups attached to the aluminum atom. |
| 2955-2965 cm⁻¹ | Asymmetric C-H stretch | -CH₃ | Characteristic of the terminal methyl group of the stearate chain. |
| 2915-2925 cm⁻¹ | Asymmetric C-H stretch | -CH₂- | Represents the methylene (B1212753) groups of the long alkyl chain. |
| 2850-2860 cm⁻¹ | Symmetric C-H stretch | -CH₂- | Represents the methylene groups of the long alkyl chain. |
| 1580-1610 cm⁻¹ | Asymmetric COO⁻ stretch | Carboxylate | Confirms the formation of the aluminum salt of stearic acid. |
| 1460-1470 cm⁻¹ | Symmetric COO⁻ stretch | Carboxylate | Confirms the formation of the aluminum salt of stearic acid. |
| Below 1000 cm⁻¹ | Al-O stretch | Metal-Oxygen Bond | Corresponds to vibrations of the aluminum-oxygen bonds. |
Note: Specific peak positions can vary slightly depending on the sample's physical state and preparation.
NMR spectroscopy offers detailed atomic-level information about the structure of this compound. While solution-state NMR is limited by the compound's poor solubility in common NMR solvents, solid-state NMR (ssNMR) is particularly valuable.
¹H and ¹³C NMR: These techniques are used to verify the integrity of the stearate ligand's hydrocarbon chain. The spectra would show characteristic signals for the terminal methyl group, the long chain of methylene groups, and the carboxylate carbon.
²⁷Al NMR: Solid-state ²⁷Al NMR is crucial for probing the local environment of the aluminum atom. Aluminum is a quadrupolar nucleus, and its NMR spectrum is highly sensitive to the symmetry of its coordination sphere. Studies on related aluminum compounds, such as aluminum hydroxides and aluminum-carboxylate complexes, show that distinct chemical shift ranges are associated with different coordination numbers. nih.govacs.org For this compound, ²⁷Al NMR can distinguish between tetrahedrally, pentahedrally, and octahedrally coordinated aluminum centers, providing fundamental insights into the compound's molecular and supramolecular structure. nih.govpascal-man.com
Table 2: Application of NMR Techniques for this compound Analysis
| NMR Technique | Nucleus | State | Information Obtained |
| ¹H NMR | ¹H | Solid-State | Confirms the structure of the alkyl chain in the stearate ligand. |
| ¹³C NMR | ¹³C | Solid-State | Elucidates the carbon backbone of the stearate, including the carboxylate carbon. |
| ²⁷Al NMR | ²⁷Al | Solid-State | Determines the coordination number (e.g., octahedral) and symmetry of the aluminum center. nih.gov |
Raman spectroscopy is a vibrational technique that provides information complementary to FTIR. spectroscopyonline.com It is particularly sensitive to non-polar, symmetric molecular vibrations. For this compound, Raman spectroscopy is effective for analyzing the long hydrocarbon chain of the stearate ligand and the metal-oxygen bonds.
The Raman spectrum is typically dominated by features from the alkyl chain. Intense bands in the C-H stretching region (2800-3000 cm⁻¹) and the C-C stretching region (1000-1150 cm⁻¹) are characteristic. pharmtech.comresearchgate.net Analysis of the C-C stretching region can provide information on the conformational order (e.g., all-trans configuration) of the hydrocarbon chain. researchgate.net Vibrations corresponding to the Al-O bonds are expected at low frequencies (below 400 cm⁻¹).
Table 3: Characteristic Raman Bands for Metal Stearates
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2880 cm⁻¹ | Asymmetric C-H stretch | -CH₂- |
| ~2848 cm⁻¹ | Symmetric C-H stretch | -CH₂- |
| 1440-1460 cm⁻¹ | C-H bend (scissoring) | -CH₂- |
| ~1296 cm⁻¹ | C-H bend (twisting) | -CH₂- |
| 1060-1130 cm⁻¹ | C-C stretch | Carbon backbone |
| Below 400 cm⁻¹ | Al-O vibrations | Metal-Oxygen Bond |
Source: Data adapted from studies on analogous metal stearates. pharmtech.comresearchgate.netacs.org
Microscopic and Imaging Modalities for Morphological and Nanostructural Analysis
Microscopy techniques are indispensable for visualizing the physical form of this compound, from the shape of individual particles to the arrangement of molecules in aggregates.
SEM is used to investigate the micromorphology of this compound powders and aggregates. This technique provides high-resolution images of the sample's surface, revealing details about particle size, shape, and texture. Studies on aluminum stearate have shown that it can form irregularly shaped aggregates or clusters. researchgate.net SEM analysis can quantify the size distribution of these particles and characterize their surface as smooth, flaky, or porous. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of aluminum and the organic components. researchgate.net
TEM offers higher magnification than SEM, enabling the investigation of the internal structure of this compound particles and aggregates. TEM can reveal nanoscale features, such as the presence of crystalline domains within an otherwise amorphous matrix. By using techniques like Selected Area Electron Diffraction (SAED), it is possible to determine whether the material is crystalline, polycrystalline, or amorphous. mdpi.commdpi.com For this compound systems, TEM can be used to study how individual molecules pack together to form larger aggregates and to visualize the nanostructure of gels formed by the compound.
Atomic Force Microscopy (AFM) for Surface Interactions and Adsorption Phenomena
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface topography at the nanoscale. nih.govazooptics.com Beyond imaging, AFM can probe various surface properties, including adhesion, elasticity, and friction, making it a valuable tool for studying the surface interactions and adsorption of molecules like this compound. aps.orgnih.gov While direct AFM studies on this compound surfaces are not extensively detailed in publicly available literature, significant insights can be drawn from research on the adsorption of its constituent molecule, stearic acid, onto aluminum-based substrates.
Studies utilizing AFM have investigated the formation of self-assembled monolayers (SAMs) of stearic acid on aluminum oxide surfaces. nih.govresearchgate.net These studies are highly relevant as the interaction between the carboxylate group of the stearate and the aluminum surface is the fundamental basis of this compound's structure. AFM imaging reveals detailed morphological changes on the substrate upon adsorption. For instance, the hydroxylation of an aluminum substrate, a process relevant to the environment where this compound is formed and used, leads to the formation of nanorod-like structures and nanoporous domains on the surface, as revealed by AFM topography images. nih.gov
When molecules like stearic acid or proteins adsorb onto such a structured surface, AFM can map the changes in surface properties. Adhesion and elasticity maps, recorded simultaneously with topography, show significant alterations. nih.gov For example, the adsorption of a soft, hydrated layer of molecules typically results in the surface becoming more adhesive and less stiff. nih.gov AFM can also elucidate the stability of these adsorbed layers. By immersing a stearic acid-coated aluminum oxide surface in water, AFM can track the desorption kinetics, revealing that the stability of the monolayer can depend on the atomic smoothness and defect sites of the substrate surface. nih.govresearchgate.net These findings demonstrate AFM's capacity to provide nanoscale details on how this compound and related compounds interact with surfaces, revealing information crucial for understanding their performance as gelling agents, thickeners, and surface modifiers. nih.govpstc.org
Diffraction and Scattering Techniques for Crystalline and Colloidal Structures
X-ray Diffraction (XRD) for Crystallinity and Polymorphism
X-ray Diffraction (XRD) is a primary analytical technique used to investigate the crystalline structure of materials. mdpi.com It provides information on the arrangement of atoms within a crystal lattice, allowing for phase identification, determination of crystallinity, and the study of polymorphism—the ability of a substance to exist in more than one crystal form. rigaku.com
This compound is a crystalline compound, and XRD is employed to characterize its solid-state structure. The diffraction pattern obtained from an XRD analysis serves as a fingerprint for the specific crystalline arrangement of the material. While detailed crystallographic data for this compound is not always readily available, XRD is a standard method for quality control and characterization in its production. researchgate.net The presence of sharp peaks in an XRD pattern indicates a high degree of crystallinity, whereas broad humps suggest an amorphous or poorly crystalline nature. mdpi.com
Polymorphism is a critical aspect for materials like metal stearates, as different crystal forms can exhibit different physical properties, such as melting point, solubility, and stability. rigaku.com XRD is the definitive tool for identifying and distinguishing between different polymorphic forms. rigaku.com Each polymorph will produce a unique XRD pattern due to differences in its crystal lattice. Although specific studies detailing the polymorphism of this compound are sparse in the reviewed literature, XRD analysis is the fundamental method that would be used to identify and control such variations during manufacturing and formulation processes.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Colloidal Dimensions and Aggregation
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful techniques for analyzing the structure of materials on a mesoscopic scale, typically from 1 to 100 nanometers. wikipedia.orgwikipedia.org These methods are particularly well-suited for studying the size, shape, and aggregation of colloidal particles, such as those formed by this compound in gels and dispersions. nano-cops.comiaea.org
When this compound is used as a gelling agent in non-polar solvents, it forms a network of colloidal structures. SAXS and SANS can probe these structures in their native state without the need for drying or complex sample preparation. xenocs.com The techniques work by measuring the elastic scattering of X-rays or neutrons at very small angles as they pass through a sample. wikipedia.org The resulting scattering pattern contains information about the nanoscale density fluctuations within the material. wikipedia.org
From the analysis of SAXS/SANS data, several key parameters of the this compound colloidal system can be determined:
Particle Size and Shape: The scattering curve can be modeled to determine the average size and shape of the primary scattering particles, whether they are spherical, rod-like, or plate-like aggregates. wikipedia.org
Aggregation and Network Structure: The interaction and arrangement of these primary particles can be inferred. For instance, fractal dimensions can be calculated from the scattering data to describe the structure of the gel network.
Surface-to-Volume Ratio: SAXS is sensitive to the total interfacial area between the colloidal particles and the solvent, providing information on the surface-to-volume ratio. wikipedia.org
SANS offers unique advantages due to the nature of neutron interaction with matter. By using deuterated solvents (contrast variation), specific parts of a complex system can be highlighted or made "invisible" to the neutrons. wikipedia.org This is particularly useful for studying the interaction of this compound with other components in a formulation. epj-conferences.orgnih.gov These techniques provide quantitative structural information that is essential for understanding how this compound functions to create viscosity and gel structures in various applications.
Thermal Analysis Methods for Phase Transitions and Stability Mechanisms
Differential Scanning Calorimetry (DSC) for Phase Behavior and Energetics
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govmdpi.com It is widely used to study the thermal transitions of materials, providing quantitative information about their phase behavior and energetics. nih.gov
For this compound, DSC analysis reveals key thermal events such as melting, crystallization, and solid-solid phase transitions. researchgate.net A typical DSC thermogram for a metal stearate will show one or more endothermic peaks, which correspond to the absorption of heat during a transition. The temperature at which a peak appears indicates the transition temperature, while the area under the peak is proportional to the enthalpy (energy) of the transition. mdpi.com
Research on aluminum stearates has shown that their thermal behavior can be complex. DSC curves of synthesized aluminum stearate often show multiple endothermic effects, suggesting the presence of a mixture of mono-, di-, and tristearates, as well as unreacted starting materials. researchgate.net The melting point and the appearance of these thermal events are sensitive to the synthesis conditions and the thermal history of the sample. researchgate.netcdnsciencepub.com For example, one study reported multiple melting peaks for aluminum stearate at temperatures around 71°C, 90°C, 127°C, and 135°C, depending on the specific composition. researchgate.net Another study observed melting points for synthesized aluminum soaps in the range of 76–90°C. researchgate.net This variability highlights the importance of DSC in characterizing the specific phase behavior of a given this compound sample.
| Sample (Stearic Acid/NaOH Ratio) | Observed Melting Points (°C) | Reference |
|---|---|---|
| 1:1.2 | 71, 90 | researchgate.net |
| 1:1.4 | 74, 90, 135 | researchgate.net |
| 1:1.5 | 75.5, 90, 127 | researchgate.net |
| Commercial Sample | 55, 86, 120 | researchgate.net |
Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. ebatco.com It is primarily used to determine the thermal stability and composition of materials by observing the temperatures at which they decompose. libretexts.org
A TGA experiment on this compound provides a thermal degradation profile, typically plotted as mass percentage versus temperature. The resulting curve shows distinct steps where mass loss occurs. Each step corresponds to the loss of a specific component, such as adsorbed water at lower temperatures (below ~200°C) or the decomposition of the organic stearate portion of the molecule at higher temperatures. researchgate.netmdpi.com The temperature at which significant mass loss begins is an indicator of the material's thermal stability.
Hot-Stage Microscopy for Visualizing Thermal Events
Hot-Stage Microscopy (HSM) is a powerful thermo-analytical technique that combines the visual observation capabilities of microscopy with the precise temperature control of a thermal stage. imageprovision.comnih.gov This method is instrumental in studying the physical and chemical changes that occur in materials as a function of temperature in real-time. For this compound, HSM provides direct visual evidence of thermal events such as melting, softening, and changes in crystal morphology, which are often correlated with data from other thermal analysis techniques like Differential Scanning Calorimetry (DSC). imageprovision.comcbd.int
The HSM setup involves placing a small sample of this compound on a transparent slide within a programmable heating stage, which is mounted on a polarized light microscope. As the sample is heated at a controlled rate, a camera captures images or video of the changes in its appearance. cbd.int These visual data are crucial for interpreting endothermic or exothermic events observed in DSC thermograms. For instance, an endotherm in a DSC curve can be unequivocally identified as a melting event by visually observing the transition from a solid to a liquid state under the microscope. cbd.int
Research findings on metallic stearates demonstrate the utility of HSM in characterizing their thermal behavior. For this compound, which is a white powder at room temperature, heating would reveal several key transitions. nih.gov Initially, as the temperature increases, subtle changes in the particle arrangement and morphology may be observed. Upon further heating, the material begins to soften and eventually melts. The melting point for a form of aluminum stearate has been reported to be approximately 179.5 °C. chemicalbook.com HSM allows for the precise determination of the onset and completion of this melting range.
The visual information gathered from HSM is not limited to melting alone. It can also reveal:
Polymorphic transformations: Different crystalline forms (polymorphs) of a substance may have distinct crystal habits and melting points. HSM can capture the transformation from a metastable to a more stable polymorph prior to melting. americanpharmaceuticalreview.com
Degradation: At elevated temperatures, visual signs of degradation, such as discoloration or the evolution of gases, can be observed. When heated to decomposition, aluminum stearate is known to emit acrid smoke and irritating vapors. chemicalbook.comscbt.com
Crystallization from the melt: Upon cooling the molten sample, HSM can be used to study the crystallization process, including the nucleation and growth of crystals. americanpharmaceuticalreview.com
The table below summarizes the typical thermal events that can be visualized for this compound using Hot-Stage Microscopy.
| Temperature Range (°C) | Observed Phenomenon | Description |
| 25 - 120 | No significant change | The white powder remains physically stable with minimal changes to its morphology. |
| 120 - 160 | Softening and sintering | Particles may begin to agglomerate and show signs of softening. Metallic stearates can start to soften and take on a viscous consistency in this range. baerlocher.com |
| 160 - 180 | Onset of melting | The solid begins to transition into a liquid phase, appearing as a clear melt. The reported melting point is around 179.5 °C. chemicalbook.com |
| > 180 | Complete melting / Onset of decomposition | The sample becomes a complete, transparent liquid. If heating continues to higher temperatures, initial signs of thermal degradation, such as darkening in color, may become visible. scbt.com |
This direct visualization is critical for a comprehensive understanding of the thermal properties of this compound, providing insights that are complementary to other analytical techniques. cbd.int
Chromatographic and Separation Techniques for Purity and Degradation Product Analysis
Chromatographic and separation techniques are essential for assessing the purity of this compound and identifying any degradation products or impurities. Given that this compound is a compound derived from solid organic acids from natural sources, its composition can be variable. usp.org The United States Pharmacopeia (USP) specifies that this compound consists mainly of variable proportions of this compound and aluminum monopalmitate, and may also contain small amounts of aluminum salts of other fatty acids. usp.org
Purity Analysis:
The primary impurities in commercial this compound are free fatty acids, notably stearic acid and palmitic acid, which may be present from the manufacturing process. atamanchemicals.com Chromatographic methods are ideally suited for separating and quantifying these components.
Gas Chromatography (GC): The USP monograph for this compound outlines a GC-based assay to determine the fatty acid composition. scribd.com The method involves hydrolyzing the this compound to liberate the free fatty acids, followed by esterification (typically methylation) to convert them into their more volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated and quantified by GC, usually with a flame ionization detector (FID). The USP specifies that the content of stearic acid in the fatty acid fraction should not be less than 40.0%, and the sum of stearic acid and palmitic acid should not be less than 90.0%. usp.org
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of fatty acids. hplc.eu Reversed-phase HPLC methods can separate free fatty acids without the need for derivatization. mdpi.com A C18 column with a mobile phase gradient of acetonitrile (B52724) and water (containing a modifier like formic acid) can be employed. mdpi.com Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are suitable for non-volatile, chromophore-lacking compounds like fatty acids. mdpi.comfishersci.com
Thin-Layer Chromatography (TLC): TLC offers a simpler and more rapid method for the qualitative or semi-quantitative assessment of purity. researchgate.net A sample of this compound can be spotted on a silica (B1680970) gel plate and developed with a suitable solvent system (e.g., n-hexane-acetone). The separated free fatty acids can be visualized by spraying the plate with a reagent such as bromophenol blue or by exposure to iodine vapor. researchgate.net This allows for a quick check for the presence of excessive free fatty acids.
The following table outlines a typical GC method for the analysis of fatty acid content in this compound, based on common practices for FAME analysis.
| Parameter | Condition |
| Column | Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560) |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temperature of 140 °C, hold for 5 min, then ramp to 240 °C at 4 °C/min, hold for 20 min. |
| Sample Preparation | Saponification to free fatty acids, followed by methylation to form FAMEs. |
Degradation Product Analysis:
When subjected to extreme heat, this compound can decompose. scbt.com The thermal degradation can lead to the formation of volatile and semi-volatile organic compounds.
Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS): This technique is highly effective for identifying unknown volatile and semi-volatile compounds released from a sample upon heating. semanticscholar.orgbvsalud.org A small amount of this compound is placed in a thermal desorption tube and heated to its decomposition temperature. The volatile degradation products are collected and then injected into a GC-MS system for separation and identification. Potential thermal decomposition products of fatty acid salts include acrid smoke, irritating vapors, carbon monoxide, carbon dioxide, and potentially acrolein. scbt.combisleyinternational.com The mass spectrometer provides detailed structural information, allowing for the positive identification of these degradation products. This analysis is crucial for understanding the stability of the compound under thermal stress.
Rheological and Colloidal Science Research of Aluminum Monostearate Systems
Mechanisms of Viscosity Modification and Gelation in Diverse Media
The primary mechanism by which aluminum monostearate increases viscosity and induces gelation in organic and oleaginous media is through the self-assembly of its molecules into a three-dimensional network. uspnf.com This process involves the physical interaction of this compound particles or macromolecules to form a continuous, interlacing structure that entraps solvent molecules within its interstices. This entrapment restricts the movement of the dispersing medium, disrupting laminar flow and leading to a significant increase in viscosity, ultimately resulting in a semisolid, gel-like state. uspnf.com The formation and strength of this network are crucial for the thickening and gelling action observed in various formulations.
The formation and efficacy of the this compound gel network are highly dependent on both its concentration in the system and the polarity of the solvent or oil phase.
Concentration: The apparent viscosity of a system is directly proportional to the concentration of this compound. At low concentrations, the molecules may exist as discrete entities or small aggregates with a minimal effect on viscosity. As the concentration increases, the likelihood of intermolecular association rises, leading to the formation of the space-filling network responsible for gelation. Dispersions in oily vehicles typically begin to exhibit significant pseudoplastic and thixotropic properties at concentrations of 1% w/v and above.
Solvent Polarity: this compound's effectiveness as a gelling agent is most pronounced in non-polar and weakly polar organic media. It is generally insoluble in highly polar solvents like water, ethanol, and ether. ataman-chemicals.com However, it is soluble in hydrocarbon solvents, mineral oil, and vegetable oils, particularly when heat is applied. ataman-chemicals.com The process often involves dissolving the this compound in the non-polar vehicle at an elevated temperature. Upon cooling, the solubility decreases, promoting the self-assembly and aggregation of the molecules into the gel network. ataman-chemicals.com The chemical nature of the solvent dictates the solubility and dispersion of the molecules, which in turn governs the strength and type of interactions that lead to the final gel structure.
The self-assembly of the this compound network is driven by non-covalent interactions, primarily hydrogen bonding and hydrophobic interactions. The this compound molecule possesses both a polar and a non-polar moiety. The polar "head" consists of the aluminum atom bonded to hydroxyl groups, while the long, non-polar "tail" is the C18 stearate (B1226849) hydrocarbon chain.
This amphiphilic nature allows for specific interactions:
Hydrogen Bonding: The polar aluminum dihydroxide portion of the molecules can form hydrogen bonds with neighboring molecules. These interactions can create the primary linkages that form the backbone of the gel network, creating junction zones that hold the structure together.
Hydrophobic Interactions: The long, non-polar stearate tails interact with each other via van der Waals forces. In a non-polar solvent, these hydrophobic interactions are a key driving force for aggregation, leading to the formation of fibrillar structures or micelles that entangle to build the three-dimensional gel matrix.
Impact of Co-formulation Components on this compound Rheology
The rheological properties of this compound systems are seldom determined by the metallic soap alone. Other components within a formulation can significantly influence the gel network, either enhancing or inhibiting its formation and stability.
Synergistic Thickeners: Certain metallic soaps, such as zinc stearate or calcium stearate, can have a synergistic effect on the gelling and thickening action of this compound. ataman-chemicals.com
Surfactants and Emulsifiers: In emulsion systems, surfactants are present at the oil-water interface. These molecules can compete for interactions with the this compound, potentially disrupting the gel network. Conversely, some surfactants may be integrated into the network, modifying its properties. This compound itself can act as a stabilizing agent at the oil-water interface in some emulsions. ijarsct.co.in
Active Ingredients and Pigments: Dispersed solid particles, such as pigments in paint or active pharmaceutical ingredients in a suspension, can interact with the gel network. This compound can coat the surface of these particles, integrating them into the network and preventing their sedimentation. ataman-chemicals.com However, high concentrations of solids can also physically disrupt the network, altering the system's final viscosity and stability.
Alcohols and Other Polar Additives: The addition of small amounts of polar compounds like cetyl or stearyl alcohol can sometimes enhance the viscosity of a fatty base by participating in the hydrogen-bonding network.
The table below provides an example of viscosity in a complex formulation containing this compound, illustrating its use as a gelling agent.
Table 1: Example Viscosity of a Thixotropic Formulation Containing this compound This data represents a complex formulation and is for illustrative purposes.
| Property | Description | Value |
|---|---|---|
| State at Rest | The formulation is a solid, viscous gel. | - |
| State when Disturbed | The formulation becomes a fluid liquid. | - |
| Viscosity (Disturbed) | Measured at 25°C with a Stormer viscosimeter. | 230 - 500 centipoises |
Source: Adapted from research on thixotropic gel suspensions. googleapis.com
Synergistic and Antagonistic Effects with Other Stabilizers and Additives
This compound is known to exhibit synergistic effects when combined with other metallic stearates, such as zinc stearate and calcium stearate. atamanchemicals.com This synergy can enhance properties like gelling, thickening, and water repellency. atamanchemicals.com The interaction between these stabilizers can lead to improved performance that is not achievable by the individual components alone.
The effectiveness of this synergy has been quantified through various testing methods, including Congo red tests and conductivity measurements, which assess the thermal stability of the polymer. mdpi.com The results indicate that a combination of the aluminum-based stabilizer and zinc stearate leads to longer stability times than when either stabilizer is used alone at a higher concentration. mdpi.com
Table 1: Synergistic Effect of MSE-Al and Zinc Stearate on PVC Thermal Stability
| Stabilizer System (4 phr total) | Initial Stability Time (Ti) [min] | Long-Term Stability Time (Ts) [min] |
|---|---|---|
| Pure PVC | 12.7 | 19.9 |
| 4 phr MSE-Al | 46.3 | 64.3 |
| 3 phr MSE-Al + 1 phr ZnSt₂ | 49.5 | 84.1 |
Data sourced from conductivity measurements. mdpi.com
Rheological Implications in Material Processing and Handling
The rheological properties imparted by this compound are critical in material processing and handling. Its primary function is to act as a thickener and gelling agent, which modifies the flow behavior of liquid systems. atamanchemicals.comatamanchemicals.com In applications like paints and coatings, it helps to control viscosity, ensuring proper suspension of pigments and preventing their settling during storage. atamanchemicals.com
The interaction of this compound with a liquid matrix, such as paraffin (B1166041) oil, can induce non-Newtonian flow behavior. researchgate.net This means the viscosity of the fluid changes with the applied shear stress, a property that is highly desirable in many formulations. For instance, a high viscosity at low shear rates prevents particles from settling, while a lower viscosity at high shear rates allows for easier application and handling.
In the processing of polymers like PVC, aluminum-based additives can also function as lubricants. mdpi.compreprints.org Torque rheology tests have shown that the addition of a mannitol (B672) stearate ester-based aluminum alkoxide (MSE-Al) can accelerate plasticizing and decrease the balance torque during processing. mdpi.com This lubricating effect reduces friction and energy consumption, leading to more efficient manufacturing. The tendency of solid particles to agglomerate can increase viscosity, and stabilizers like this compound help maintain a dispersed state, ensuring consistent rheological properties. mdpi.com
Table 2: Rheological Effects of this compound in Material Processing
| Implication | Description | Application Example |
|---|---|---|
| Viscosity Control | Acts as a thickener and gelling agent to increase the viscosity of formulations. atamanchemicals.comatamanchemicals.com | Paints, coatings, lubricants |
| Anti-Settling | Creates a network that suspends solid particles, preventing them from settling over time. atamanchemicals.com | Pigmented inks and paints |
| Lubrication | Reduces torque and friction during the mechanical processing of materials. mdpi.com | Polymer extrusion (e.g., PVC) |
| Improved Dispersion | Coats the surface of particles, reducing the amount of oil or liquid needed to wet them. atamanchemicals.com | Grinding of pigments in oil |
Colloidal Stability and Dispersion Science of this compound Particles
This compound plays a significant role in the colloidal stability and dispersion of particles within liquid systems, particularly in non-aqueous formulations where it is most effective. atamanchemicals.com It functions by adsorbing onto the surface of suspended particles, creating a protective layer that prevents them from coming into direct contact and agglomerating. atamanchemicals.com This stabilization is crucial for maintaining the homogeneity and performance of products like paints, inks, and cosmetics. atamanchemicals.com The mechanisms for this stabilization can involve steric effects or electrical charge repulsion, which effectively keep the particles in a stable suspension. atamanchemicals.com
Aggregation and Dispersion Phenomena in Non-aqueous and Mixed Solvents
This compound is hydrophobic and insoluble in water, but it disperses well in organic solvents and oils, making it an ideal stabilizer for non-aqueous systems. atamanchemicals.com The stability of particle dispersions in such solvents is heavily influenced by the properties of the solvent itself. The aggregation of suspended nanoparticles can change dramatically based on the solvent's dielectric constant and its ability to coordinate with the particle surface. rsc.orgresearchgate.net
Generally, solvents that strongly coordinate with the surface of the particles tend to produce smaller and less compact aggregates. rsc.orgresearchgate.net Conversely, weakly coordinating solvents often result in larger, more compact aggregates. rsc.orgresearchgate.net this compound enhances dispersion by coating the particles, modifying their surface properties to improve interaction with the solvent and create a steric barrier that hinders aggregation. atamanchemicals.com This coating action is fundamental to preventing phase separation in emulsions and maintaining a uniform dispersion of solid particles in a liquid medium. atamanchemicals.com
Surface Charge and Electrokinetic Properties of this compound Particles
The stability of a colloidal dispersion is also governed by the electrical surface properties of the suspended particles. The presence of surface charges can lead to repulsive forces between particles, preventing them from aggregating. atamanchemicals.com The surface charge of particles like alumina (B75360), a related aluminum compound, is pH-dependent due to the protonation and deprotonation of surface hydroxyl groups. researchgate.netresearchgate.net
The electrokinetic behavior of particles is often characterized by the zeta potential, which is a measure of the magnitude of the electrostatic repulsive or attractive forces between adjacent, similarly charged particles in a dispersion. A higher zeta potential (either positive or negative) generally indicates greater colloidal stability. The point at which the zeta potential is zero is known as the isoelectric point (IEP). researchgate.netresearchgate.net At the IEP, the repulsive forces are minimized, often leading to particle aggregation.
While specific electrokinetic data for this compound particles is not widely detailed, the principle of stabilization via electrical charge mechanisms is acknowledged. atamanchemicals.com By adsorbing onto particle surfaces, this compound can modify the surface charge density and shift the isoelectric point, thereby enhancing the stability of the dispersion across a wider range of conditions. The stability of such systems can be confirmed through methods like streaming potential measurements, which are used to determine the zeta potential of surfaces. nih.gov
Interfacial and Surface Science Studies of Aluminum Monostearate
Aluminum Monostearate as an Emulsion and Suspension Stabilizer: Mechanistic Insights
This compound is widely employed as a stabilizing agent in both liquid-liquid (emulsions) and solid-liquid (suspensions) systems. nih.govpishrochem.com Its effectiveness stems from its ability to adsorb at interfaces and alter the physicochemical properties of the system to prevent phase separation, such as the separation of oil and water components. pishrochem.commfa.org In cosmetics, it is used to stabilize oil-in-water and water-in-oil emulsions in products like creams and lotions. pishrochem.com In paints and coatings, it functions as an anti-settling agent, ensuring that pigments remain uniformly dispersed. mfa.orgaluminium-stearate.com The compound's ability to form gels in organic solvents and oils at sufficient concentrations further enhances its stabilizing capacity by increasing the viscosity of the continuous phase. biolinscientific.comatamanchemicals.com
| System Type | Function | Primary Mechanism | Industrial Application Examples |
|---|---|---|---|
| Emulsion (e.g., Oil-Water) | Emulsifier / Stabilizer | Adsorption at the liquid-liquid interface, forming a protective film that prevents droplet coalescence. | Cosmetics (creams, lotions), Food products (margarine, dressings). nih.govpishrochem.com |
| Suspension (e.g., Pigment-Oil) | Anti-settling Agent / Dispersant | Adsorption onto solid particle surfaces, providing steric hindrance and preventing aggregation and settling. | Paints, Inks, Varnishes. mfa.orgaluminium-stearate.com |
| Oil-based Formulations | Thickener / Gelling Agent | Formation of a network structure within the oil phase, increasing viscosity and impeding particle movement. | Lubricating Greases, Paints, Waxes. aluminium-stearate.combiolinscientific.com |
The efficacy of this compound as an emulsion stabilizer is rooted in its amphiphilic nature. The molecule possesses a hydrophilic polar head (the aluminum dihydroxide part) and a hydrophobic nonpolar tail (the long stearate (B1226849) hydrocarbon chain). When introduced into an oil-and-water system, the this compound molecules preferentially migrate to the oil-water interface to minimize the thermodynamically unfavorable contact between the hydrophobic tails and water, and the polar heads and oil.
At the interface, the molecules orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the oil phase. This adsorption and orientation create a molecular film at the interface. This film lowers the interfacial tension between the oil and water, making it easier to form smaller droplets and create the emulsion. rsc.orgucl.ac.uk Furthermore, the film acts as a mechanical and steric barrier that surrounds the dispersed droplets, physically hindering them from coming into close contact and coalescing, which prevents phase separation and enhances the stability of the emulsion. pishrochem.compishrochem.com
In suspensions such as paints and inks, this compound prevents the settling of solid particles and pigments through two primary mechanisms. mfa.orgbiolinscientific.com
First, the compound adsorbs onto the surface of the pigment or other solid particles. biolinscientific.com The stearate chains extend from the particle surface into the surrounding oil-based medium. This adsorbed layer provides a steric barrier, a physical repulsion between particles that prevents them from aggregating into larger, heavier clusters that would otherwise settle out of the suspension due to gravity. biolinscientific.com This mechanism is crucial for maintaining a uniform pigment distribution and consistent color in paints. mfa.orgscience.gov
Second, this compound acts as a rheology modifier, specifically a thickener or gelling agent, in the liquid (continuous) phase. aluminium-stearate.combiolinscientific.com When dissolved in oils or organic solvents upon heating, it can form a gel-like network structure upon cooling. mfa.orgbiolinscientific.com This network increases the viscosity and yield stress of the medium, effectively trapping the solid particles and holding them in a stable suspension, thereby eliminating the separation of pigment and oil. biolinscientific.comscience.gov
Surface Modification and Coating Research Utilizing this compound
Research has demonstrated the utility of this compound in modifying the surface properties of various particulate materials and as a functional component in protective coatings. Its application in this field leverages its hydrophobic nature and its ability to form durable, water-repellent films. pishrochem.comaluminium-stearate.com In paints and coatings, it serves not only as a pigment suspender but also as a water repellent and gloss-improving agent. aluminium-stearate.com
This compound can be used to alter the surface of naturally hydrophilic particles, rendering them hydrophobic. This is achieved by coating the particles with the metallic soap. The polar head of the this compound molecule adsorbs onto the particle's surface, while the long, nonpolar hydrocarbon tail orients outwards, away from the surface. This outward-facing layer of hydrocarbon chains transforms the particle's surface energy, changing its character from water-attracting (hydrophilic) to water-repelling (hydrophobic). aluminium-stearate.com
This modification is critical in applications like metal injection molding (MIM), where metallic powders are mixed with a polymer binder. A study on 17-4PH stainless steel powder showed that surface modification with aluminum stearate broke the agglomeration between powder particles and decreased the viscosity of the feedstock, improving the manufacturing process. pku.edu.cn The hydrophobic coating enhances the compatibility and dispersion of the particles within nonpolar polymer binders or oil-based systems. aluminium-stearate.com
| Property | State Before Modification | State After Modification | Observed Benefit |
|---|---|---|---|
| Surface Character | Hydrophilic | Hydrophobic / Water-repellent | Improved water resistance in coatings. aluminium-stearate.com |
| Particle-Particle Interaction | Prone to agglomeration | Reduced agglomeration | More uniform dispersion in suspensions. pku.edu.cn |
| Compatibility | Poor in nonpolar media | Enhanced in nonpolar media (oils, polymers) | Improved feedstock properties in MIM. pku.edu.cn |
When applied to a substrate, this compound can form thin, adherent films that impart desirable properties, most notably water repellency. aluminium-stearate.combiolinscientific.com This makes it a valuable additive in waterproofing treatments for materials like fabrics, leather, concrete, and paper. mfa.orgbiolinscientific.com The formation of these films involves the adsorption of the this compound onto the substrate surface.
Research into the adsorption of stearic acid (the parent fatty acid) on aluminum oxide provides insight into the potential bonding mechanisms. Studies have shown that stearic acid can bind to aluminum oxide surfaces through both bidentate (where both carboxylate oxygens bind to the surface) and monodentate interactions. researchgate.net This strong chemical interaction suggests that this compound can form a well-adhered, organized layer on various substrates, particularly those with metal oxide surfaces. This layer acts as a hydrophobic barrier, preventing moisture penetration. mfa.org In oil-based formulations, this film-forming capability is also noted to enhance adhesion to the substrate. nih.gov
Interfacial Tension and Spreading Behavior of this compound Films
The behavior of this compound at an air-water or oil-water interface is characteristic of insoluble amphiphilic molecules. While specific quantitative data on the interfacial tension reduction by this compound is not detailed in the available literature, its function as an emulsifier confirms its ability to lower this value. pishrochem.comrsc.org The spreading of this compound on a liquid subphase, typically water, can be studied using techniques like a Langmuir-Blodgett trough, which measures the surface pressure as a function of the area available to each molecule. biolinscientific.comwikipedia.orgnanoscience.com
When spread on a water surface, the insoluble this compound molecules form a monomolecular layer, or Langmuir film. wikipedia.orgnanoscience.com As this film is compressed by movable barriers, it undergoes several phase transitions, which are observable on a surface pressure-area (π-A) isotherm. biolinscientific.com Initially, at a large area per molecule, the molecules behave as a two-dimensional gas (G). Upon compression, they transition to a liquid-expanded (L1) phase, then to a more ordered liquid-condensed (L2) phase, and finally to a tightly packed, solid-like (S) state before the film collapses under excessive pressure. biolinscientific.com Each of these phase transitions corresponds to changes in the molecular arrangement and ordering of the hydrocarbon tails at the interface. This behavior is fundamental to its role in stabilizing interfaces, as the formation of a condensed film creates a robust barrier against droplet coalescence. biolinscientific.com
| Phase | Molecular State | Characteristics | Effect on Surface Pressure |
|---|---|---|---|
| Gas (G) | Molecules are far apart and move freely. | Disordered, high compressibility. | Very low. |
| Liquid-Expanded (L1) | Molecules are closer but tails are disordered. | Fluid-like, moderate compressibility. | Begins to rise significantly. |
| Liquid-Condensed (L2) | Molecules are closer, and tails begin to align. | More ordered, lower compressibility. | Rises steeply. |
| Solid (S) | Molecules are tightly packed in a quasi-crystalline arrangement. | Highly ordered, very low compressibility. | Rises to a maximum value. |
| Collapse | The monolayer buckles and forms 3D structures. | Film integrity is lost. | Pressure plateaus or drops. |
Degradation Pathways and Stability Research of Aluminum Monostearate
Hydrolytic Degradation Mechanisms of Aluminum Monostearate
Hydrolytic degradation is a key consideration in the stability of this compound, particularly as it is insoluble in water but can be exposed to moisture in various applications mubychem.comatamanchemicals.comatamanchemicals.com. The primary mechanism of hydrolytic degradation involves the cleavage of the ester linkage between the stearic acid and the aluminum dihydroxide moiety. This reaction is significantly influenced by the surrounding chemical environment.
Influence of pH and Environmental Water Activity on Hydrolysis
The rate and extent of hydrolysis of aluminum salts are highly dependent on pH. While specific kinetic studies on this compound are not extensively detailed in the provided search results, the behavior of aluminum salts in aqueous solutions offers significant insights. The hydrolysis of aluminum species is accelerated as pH increases from acidic towards neutral conditions nih.govresearchgate.net.
In acidic conditions (around pH 4.0), monomeric and dimeric aluminum species are the predominant products of hydrolysis. As the pH rises to 5.0, these smaller species polymerize into larger polymeric structures nih.govresearchgate.net. By pH 6.4, the majority of aluminum species convert into amorphous flocs of aluminum hydroxide (B78521), Al(OH)₃ nih.govresearchgate.net. This suggests that the hydrolysis of this compound would be most pronounced in neutral to slightly alkaline environments, leading to the breakdown of the salt. Conversely, it is expected to be more stable under acidic conditions, although it is soluble in acids when heated atamanchemicals.com. High water activity, or the presence of moisture, is a prerequisite for hydrolysis to occur mubychem.com.
Table 1: Influence of pH on Aluminum Salt Hydrolysis
| pH Level | Predominant Aluminum Species and Processes |
|---|---|
| 4.0 | Monomeric and dimeric aluminum species are the main products nih.govresearchgate.net. |
| 4.8 | Polymerization into small polymeric species (Al₃-Al₅) nih.gov. |
| 5.0 | Aggregation into median polymeric species (Al₆-Al₁₀) nih.govresearchgate.net. |
| 5.8 | Decomposition of larger polymers into smaller species nih.govresearchgate.net. |
| 6.4 | Formation of amorphous aluminum hydroxide Al(OH)₃ flocs nih.govresearchgate.net. |
Identification of Hydrolysis Products
The hydrolysis of this compound breaks the ester bond, yielding its constituent components. The primary products identified from this degradation pathway are stearic acid and aluminum hydroxide.
Stearic Acid : A long-chain saturated fatty acid that is released from the carboxylate group.
Aluminum Hydroxide : Formed from the aluminum ion and the hydroxide ions present in water. As noted, this may exist in various polymeric forms depending on the pH nih.gov.
This degradation process effectively reverses the synthesis reaction, which involves reacting stearic acid with an aluminum compound tiiips.comgoogle.com.
Oxidative Stability and Degradation Product Characterization
This compound is generally considered stable under normal storage conditions, provided it is kept in closed containers away from air and moisture mubychem.com. However, it is incompatible with strong oxidizing agents, which can induce degradation mubychem.com. The oxidative degradation pathway for metallic stearates typically targets the long hydrocarbon chain of the fatty acid.
While specific studies characterizing the oxidative degradation products of this compound are not detailed in the search results, general mechanisms of fatty acid oxidation suggest that the process would likely involve the formation of hydroperoxides, followed by cleavage of the hydrocarbon chain to produce a variety of smaller aldehydes, ketones, and carboxylic acids. This process can be initiated by factors such as heat, light, and the presence of metal catalysts.
Thermal Degradation Kinetics and Pathways of this compound
This compound exhibits good thermal stability, which is a key property for its use in high-temperature applications nbinno.com. It has a melting point of approximately 155°C and begins to decompose at higher temperatures mubychem.com. The thermal decomposition products are primarily aluminum oxide and carbon oxides (carbon monoxide and carbon dioxide), along with fumes mubychem.com.
Kinetic studies on the thermal degradation of this compound are not widely available in the provided search results. However, research on similar metallic stearates, such as calcium stearate (B1226849) used in PVC composites, can offer analogous insights. The thermal decomposition of calcium stearate in a PVC matrix occurs in two main stages, with the first stage involving the pyrolysis of the stearate bohrium.comdoaj.org. A similar multi-stage degradation process could be expected for this compound. The activation energy for the initial stage of degradation of a calcium stearate/PVC composite was calculated to be in the range of 87-95 kJ/mol using various kinetic models bohrium.comdoaj.org.
Table 2: Thermal Properties and Decomposition of this compound
| Property | Value / Description |
|---|---|
| Melting Point | ~155°C mubychem.com |
| Boiling Point | Decomposes mubychem.com |
| Primary Decomposition Products | Aluminum oxide, Carbon oxides (CO, CO₂), Fumes mubychem.com |
Influence of Environmental Factors on Long-Term Stability in Material Systems
The long-term stability of this compound within a material system is influenced by a combination of environmental factors, including temperature, moisture, and exposure to reactive chemicals mubychem.comnih.gov. Its insolubility in water and ability to repel water contribute to its function as a waterproofing agent, which can enhance the durability of the composite material atamanchemicals.comnbinno.com. However, prolonged exposure to high humidity can still lead to hydrolytic degradation over time atamanchemicals.com.
Effects of Heat Treatment on Composite Systems
In composite materials, particularly aluminum matrix composites, heat treatment is a common process used to enhance mechanical properties like strength and hardness researchgate.netresearchgate.net. This compound can be used as a processing aid or stabilizer in such systems. The thermal stability of the compound is crucial during these high-temperature processes nbinno.com.
Photodegradation Studies in Applied Material Contexts
Research specifically detailing the photodegradation pathways of this compound within applied material contexts is not extensively documented in publicly available literature. However, understanding the potential degradation mechanisms requires consideration of the broader principles of polymer and additive photodegradation. When incorporated into a polymer matrix, this compound, like other additives, can be subjected to photo-oxidative processes initiated by ultraviolet (UV) radiation from sunlight. nih.gov
The photodegradation of polymers is a chemical process initiated by the absorption of UV radiation, leading to the breaking of chemical bonds within the polymer chains. This process, known as photo-oxidation, reduces the molecular weight of the polymer, causing a loss of mechanical properties, brittleness, and discoloration. nih.govamcorplastics.com The presence of additives can influence this process in several ways. Some additives, known as UV stabilizers, are designed to absorb UV radiation and dissipate it as heat, thereby protecting the polymer. amcorplastics.com Conversely, certain metallic compounds can act as pro-oxidants, accelerating the degradation of the polymer.
Research on this compound in Denitrification and Phosphate (B84403) Precipitation Systems
This compound has been investigated for its potential application in environmental remediation, specifically in systems designed for denitrification and phosphate precipitation in wastewater treatment. aluminium-stearate.comresearchgate.net Research in this area has explored its use as a dual-function compound: a carbon source for denitrifying bacteria and a source of aluminum for precipitating phosphate. researchgate.net
One of the key studies in this area tested hydrophobic this compound as a low-solubility denitrification substrate for anaerobic bacteria and as a source of aluminum for phosphate precipitation. The research utilized flow-through laboratory columns to simulate conditions for treating oxidized effluent. researchgate.net
The findings indicated that aluminum stearate shows potential for use in denitrification processes. aluminium-stearate.comresearchgate.net The study observed that denitrification followed an exponential pattern, which could be approximated by first-order reaction kinetics. A notable finding was that the rate constant for denitrification was a function of the initial nitrate (B79036) concentration in the water. researchgate.net
The following interactive data table summarizes the relationship between the initial nitrate concentration and the denitrification half-life as observed in the study.
| Initial Nitrate Concentration (NO₃⁻-N°) (mg/L) | Denitrification Half-Life (t½) (minutes) |
| 2.26 | 7.93 |
| 4.52 | 11.21 |
| 18.08 | 22.43 |
| 36.16 | 31.72 |
| Note: The half-life is approximated by the formula t½ ≈ 5.29 * (NO₃⁻-N°)^½, as derived from the research findings. researchgate.net |
In contrast to its promising role in denitrification, the research found this compound to be largely ineffective for phosphate removal. The mechanism for phosphate removal relied on the dissolution of aluminum stearate to release aluminum ions, which would then precipitate with phosphate to form aluminum phosphate. researchgate.net However, the experimental results showed that only 5% to 10% of the phosphate was removed from the solution. This level of removal was comparable to that achieved using bauxite (B576324) grains as an aluminum source after the initial sorption sites were saturated. researchgate.net The study also noted that aqueous phosphate removal with calcium stearate was insignificant, as the released calcium tended to precipitate as calcite rather than as hydroxyapatite. researchgate.net
The limited efficacy in phosphate precipitation suggests that the dissolution of aluminum from the stearate compound is a rate-limiting step, preventing a sufficient concentration of aluminum ions from being available to react with the phosphate in the water. This is in contrast to more soluble aluminum salts, such as aluminum sulfate (B86663) (alum), which are commonly and effectively used in wastewater treatment for phosphate precipitation. researchgate.net
Computational and Modeling Approaches in Aluminum Monostearate Research
Molecular Dynamics Simulations for Intermolecular Interactions and Self-Assembly
Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. researchgate.netjmaterenvironsci.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the system, allowing for the derivation of kinetic and thermodynamic properties. researchgate.netjmaterenvironsci.commdpi.com This technique is particularly well-suited for studying the non-covalent interactions that govern the self-assembly of aluminum monostearate into larger supramolecular structures.
In the context of this compound, MD simulations can elucidate how individual molecules interact with each other and with solvent molecules. These simulations can model the hydrophobic interactions between the long stearate (B1226849) tails and the coordination of the aluminum centers with carboxylate groups and hydroxyl ions. This allows researchers to understand the fundamental driving forces behind the aggregation and self-assembly processes that lead to the formation of gels and other complex structures. nih.gov
Research findings from MD simulations on analogous systems, such as the self-assembly of lipids on nanoparticles or the interaction of surfactants with metal oxide surfaces, provide a framework for understanding this compound. nih.govrsc.org These studies reveal critical mechanisms, including the initial formation of small molecular clusters, which then merge and reorganize into more stable, extended networks. nih.gov For this compound, simulations can track the step-by-step association of molecules, exploring how factors like concentration and solvent polarity influence the final structure of the self-assembled monolayer. rsc.org
Table 1: Key Parameters in Molecular Dynamics (MD) Simulations for this compound
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules. | Describes the interatomic and intermolecular interactions, including bond stretching, angle bending, and van der Waals forces between the stearate chains and the aluminum centers. |
| Ensemble | A collection of possible states of a system, characterized by specific thermodynamic variables (e.g., NVT - constant Number of particles, Volume, Temperature; NPT - constant Number of particles, Pressure, Temperature). | Ensures the simulation mimics specific experimental conditions, such as constant temperature and pressure, relevant for studying self-assembly in a solvent. |
| Time Step | The small interval of time between successive calculations of forces and positions in the simulation. Typically on the order of femtoseconds (10⁻¹⁵ s). | Determines the temporal resolution of the simulation. A smaller time step is needed to accurately capture fast atomic vibrations. |
| Boundary Conditions | The conditions imposed at the edges of the simulation box to mimic a larger system. Periodic boundary conditions are common, where a particle leaving one side of the box re-enters on the opposite side. | Simulates a bulk system, avoiding edge effects and allowing for the study of collective phenomena like gel network formation. |
| Simulation Time | The total duration of the simulated physical process. Can range from nanoseconds to microseconds, depending on the phenomenon being studied. | Must be long enough to allow for the observation of the self-assembly process, from initial clustering to the formation of an equilibrium structure. |
Computational Rheology and Flow Behavior Modeling of this compound Dispersions
Computational rheology utilizes numerical methods to model and predict the flow behavior of complex fluids, such as dispersions containing this compound. These models are essential for understanding how these materials will behave during processing, storage, and application. The flow properties of this compound dispersions are largely determined by the structure and interactions of the dispersed particles or gel network.
Various constitutive models can be employed to describe the relationship between stress, strain, and strain rate in these systems. atlantis-press.com For materials like aluminum alloys, which are studied under various temperatures and strain rates, models such as the Johnson-Cook, Arrhenius-type, and Zerilli-Armstrong models are common. atlantis-press.comskku.edunih.gov While developed for metallic systems, the principles of these phenomenological models can be adapted to describe the flow behavior of this compound gels, which also exhibit complex, non-Newtonian behavior. atlantis-press.comresearchgate.net
For instance, the Arrhenius-type equation is often used to establish the effect of temperature and strain rate on flow stress. atlantis-press.comresearchgate.net Modeling the rheological behavior of aluminum carboxylate sol-gel systems has shown that viscosity is highly dependent on temperature. nih.gov Simulations can reveal that increased temperature leads to a greater free volume and better pore connectivity within the colloidal framework, enhancing fluidity. nih.gov These computational approaches can predict how changes in formulation (e.g., solid content) or processing conditions (e.g., temperature) will affect the viscosity and viscoelastic properties of an this compound dispersion. nih.gov
Table 2: Comparison of Flow Behavior Models Applicable to this compound Dispersions
| Model | Type | Key Features | Applicability to this compound |
|---|---|---|---|
| Arrhenius-Type | Phenomenological | Relates flow stress to temperature and strain rate using an activation energy term. researchgate.net | Useful for predicting the temperature dependence of viscosity in dispersions, crucial for processing and application. atlantis-press.com |
| Johnson-Cook (JC) | Phenomenological | Considers the effects of strain, strain rate, and temperature on flow stress. atlantis-press.com | Can be adapted to model the behavior of concentrated dispersions under various processing conditions. |
| Power-Law | Empirical | Describes shear-thinning or shear-thickening behavior by relating viscosity to the shear rate. | Fundamental model for characterizing the non-Newtonian flow of many gel-like materials. |
| Herschel-Bulkley | Empirical | Extends the Power-Law model to include a yield stress, below which the material behaves as a solid. | Applicable for modeling this compound gels that exhibit a yield stress and only flow after a certain amount of force is applied. |
Predictive Modeling of Gelation and Network Formation Mechanisms
Predictive modeling, often employing machine learning and statistical approaches, can be used to forecast the conditions under which this compound will form a gel and the properties of the resulting network. These models are built upon large datasets derived from experiments or high-throughput simulations.
In materials science, machine learning models like artificial neural networks (ANN), random forest, and XGBoost have been successfully used to predict material properties based on composition and processing parameters. nih.govmdpi.comresearchgate.net For example, in aluminum alloys, these models can predict tensile strength with high accuracy by considering elemental composition and grain size. nih.govnih.gov A similar approach can be applied to this compound gelation. By compiling a comprehensive dataset of formulation variables (e.g., this compound concentration, solvent type, temperature, presence of additives) and corresponding gel properties (e.g., gelation time, gel strength, viscoelastic moduli), predictive models can be trained to identify the key factors controlling network formation.
Molecular dynamics simulations also provide crucial data for understanding gelation mechanisms at a microstructural level. Studies on similar aluminum-based sol-gel processes show that gelation involves the evolution from a loose, porous framework to a more homogeneous and compact structure as the solid content increases. nih.gov Predictive models can be trained on simulation outputs, such as cluster size distribution and network connectivity, to forecast the onset of gelation (the sol-gel transition point) under different conditions. This allows for the in silico screening of formulations to achieve desired gel properties without extensive experimental work.
Quantum Chemical Studies on this compound Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), provide fundamental insights into the electronic structure, bonding, and reactivity of molecules. mdpi.com These first-principles calculations solve quantum mechanical equations to determine the distribution of electrons within a molecule, which in turn governs its chemical properties. uchicago.edu
For this compound, Al(OH)₂(C₁₈H₃₅O₂), quantum chemistry can be used to study the nature of the coordinate bonds between the aluminum ion and the oxygen atoms of the stearate and hydroxyl groups. These calculations can determine bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data. Furthermore, quantum chemical studies can elucidate the reactivity of the molecule by calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential maps, and reaction energy barriers.
Studies on related aluminum compounds, such as aluminum hydroxides and alumina (B75360) polymorphs, have successfully used DFT to determine their structure, electronic properties, and relative stabilities. rsc.org This knowledge is transferable to understanding the aluminum coordination environment in this compound. For example, these methods can be used to investigate the hydrolysis of the Al-O bonds or the interaction of the complex with other chemical species, providing a molecular-level understanding of its stability and degradation pathways. By revealing the electronic characteristics of the molecule, quantum chemistry offers a powerful tool for explaining its chemical behavior and guiding the development of new applications. uchicago.edu
Q & A
Q. What experimental methods are recommended for synthesizing and characterizing aluminum monostearate in a laboratory setting?
- Answer : Synthesis typically involves reacting stearic acid with aluminum hydroxide or aluminum isopropoxide under controlled conditions. Characterization requires:
- FTIR spectroscopy to confirm ester formation (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (Al–OH at ~3600 cm⁻¹) .
- XRD to verify crystalline structure, with peaks at 2θ = 5.6°, 20.5°, and 23.8° for the monoclinic phase .
- Thermogravimetric analysis (TGA) to assess thermal stability (decomposition onset at ~250°C) .
- Elemental analysis (e.g., ICP-OES) to confirm aluminum content (~75% Al purity in technical-grade samples) .
Q. How can researchers determine the solubility profile of this compound for formulation studies?
- Answer : Use a systematic solubility screening approach:
Test solubility in polar (water, ethanol) and non-polar solvents (hexane, chloroform) at 25°C and 60°C. This compound is generally insoluble in water but soluble in hot organic solvents like benzene .
For lipid-based systems (e.g., solid lipid nanoparticles), assess miscibility with lipids (e.g., tristearin, glyceryl monostearate) via differential scanning calorimetry (DSC) to identify eutectic points .
Q. What pharmacopeial standards should be followed to validate this compound purity for pharmaceutical applications?
- Answer : Refer to USP-NF guidelines:
- Bacterial endotoxins : ≤20 USP endotoxin units/mg if used in parenteral formulations .
- Fatty acid composition : Label must specify stearic acid (≥40%) and palmitic acid (≤10%) content in the fatty acid fraction .
- Storage : Preserve in well-closed containers to prevent moisture absorption and oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different organic solvents?
- Answer : Contradictions often arise from variations in crystallinity or impurities. Mitigate by:
Standardizing synthesis : Use anhydrous conditions to minimize hydroxide impurities .
Controlled solvent screening : Compare solubility in rigorously dried solvents (e.g., benzene vs. toluene) using UV-Vis spectroscopy to quantify dissolved fractions .
Particle size analysis : Smaller particle sizes (<10 µm) enhance solubility; use ball milling or spray drying to modify morphology .
Q. What methodologies optimize this compound’s role as a gelation agent in sustained-release drug delivery systems?
- Answer : Design experiments to evaluate:
- Gel strength : Measure viscosity via rheometry at shear rates 0.1–100 s⁻¹. Higher Al³⁺ content (75–85%) correlates with stronger gels .
- Drug release kinetics : Use Franz diffusion cells to assess release profiles (e.g., zero-order kinetics for hydrophobic drugs) .
- Stability testing : Accelerated aging studies (40°C/75% RH for 6 months) to monitor gel phase separation or drug degradation .
Q. How do environmental factors (temperature, humidity) influence the stability of this compound in solid-state formulations?
- Answer : Conduct stability studies using:
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity; this compound absorbs <1% moisture at 80% RH .
- XRD post-storage : Check for polymorphic transitions (e.g., monoclinic to amorphous) under stress conditions .
- FTIR post-heating : Monitor oxidation via carbonyl index changes (peak ratio 1700 cm⁻¹/2850 cm⁻¹) .
Data Contradiction and Reproducibility
Q. Why do studies report conflicting results on this compound’s emulsifying efficiency in lipid-based systems?
- Answer : Discrepancies stem from:
- Lipid composition : Emulsification improves with saturated lipids (e.g., tristearin) vs. unsaturated analogs .
- Ionic strength : High salt concentrations (>0.1 M NaCl) disrupt colloidal stability .
- Methodology : Standardize homogenization speed (e.g., 10,000 rpm for 5 minutes) and cooling rates during gel formation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
